molecular formula C11H16BrNO2 B12082505 5-(3-Amino-2-bromophenoxy)pentan-1-ol

5-(3-Amino-2-bromophenoxy)pentan-1-ol

Cat. No.: B12082505
M. Wt: 274.15 g/mol
InChI Key: KHXUVOQNRYEURG-UHFFFAOYSA-N
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Description

5-(3-Amino-2-bromophenoxy)pentan-1-ol is an organic compound that features both an amino group and a bromine atom attached to a phenoxy ring, along with a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-2-bromophenoxy)pentan-1-ol typically involves the following steps:

    Bromination: The starting material, 3-aminophenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3-amino-2-bromophenol.

    Etherification: The brominated phenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-2-bromophenoxy)pentan-1-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as a hydroxyl or amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 5-(3-Amino-2-bromophenoxy)pentanal or 5-(3-Amino-2-bromophenoxy)pentanone.

    Reduction: Formation of 5-(3-Aminophenoxy)pentan-1-ol.

    Substitution: Formation of 5-(3-Amino-2-hydroxyphenoxy)pentan-1-ol or 5-(3-Amino-2-aminophenoxy)pentan-1-ol.

Scientific Research Applications

5-(3-Amino-2-bromophenoxy)pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Amino-2-bromophenoxy)pentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the bromine atom and phenoxy ring.

    3-Amino-2-bromophenol: Contains the bromine and amino groups on the phenol ring but lacks the pentanol chain.

    5-(3-Aminophenoxy)pentan-1-ol: Similar structure but without the bromine atom.

Uniqueness

5-(3-Amino-2-bromophenoxy)pentan-1-ol is unique due to the presence of both the bromine atom and the pentanol chain, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

5-(3-amino-2-bromophenoxy)pentan-1-ol

InChI

InChI=1S/C11H16BrNO2/c12-11-9(13)5-4-6-10(11)15-8-3-1-2-7-14/h4-6,14H,1-3,7-8,13H2

InChI Key

KHXUVOQNRYEURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCCCCO)Br)N

Origin of Product

United States

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